molecular formula C19H20O B13950377 2,5-Bis(phenylmethyl)cyclopentanone CAS No. 52186-15-9

2,5-Bis(phenylmethyl)cyclopentanone

Cat. No.: B13950377
CAS No.: 52186-15-9
M. Wt: 264.4 g/mol
InChI Key: XARQGBICOSJNTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dibenzylcyclopentanone is an organic compound with the molecular formula C19H20O It is characterized by a cyclopentanone ring substituted with two benzyl groups at the 2 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dibenzylcyclopentanone typically involves the alkylation of cyclopentanone with benzyl halides in the presence of a strong base. One common method is the reaction of cyclopentanone with benzyl bromide in the presence of sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) as the base. The reaction is usually carried out in an aprotic solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under reflux conditions.

Industrial Production Methods: While specific industrial production methods for 2,5-Dibenzylcyclopentanone are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and base concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dibenzylcyclopentanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form diketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of 2,5-Dibenzylcyclopentanone can yield alcohols or hydrocarbons, typically using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).

Common Reagents and Conditions:

    Oxidation: KMnO4 in aqueous or alkaline medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: NaOMe or NaOEt in an alcohol solvent.

Major Products:

    Oxidation: Diketones or carboxylic acids.

    Reduction: Alcohols or hydrocarbons.

    Substitution: Various substituted cyclopentanones.

Scientific Research Applications

2,5-Dibenzylcyclopentanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways involving cyclopentanone derivatives.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: It may be used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2,5-Dibenzylcyclopentanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling cascades. The benzyl groups can enhance its binding affinity to certain molecular targets, thereby modulating its biological activity.

Comparison with Similar Compounds

    2,5-Dibenzylidenecyclopentanone: This compound has a similar structure but with double bonds between the benzyl groups and the cyclopentanone ring.

    2,5-Diphenylcyclopentanone: Similar to 2,5-Dibenzylcyclopentanone but with phenyl groups instead of benzyl groups.

Uniqueness: 2,5-Dibenzylcyclopentanone is unique due to the presence of benzyl groups, which provide distinct steric and electronic properties compared to phenyl or other substituents. This uniqueness can influence its reactivity and interactions in chemical and biological systems.

Properties

CAS No.

52186-15-9

Molecular Formula

C19H20O

Molecular Weight

264.4 g/mol

IUPAC Name

2,5-dibenzylcyclopentan-1-one

InChI

InChI=1S/C19H20O/c20-19-17(13-15-7-3-1-4-8-15)11-12-18(19)14-16-9-5-2-6-10-16/h1-10,17-18H,11-14H2

InChI Key

XARQGBICOSJNTL-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=O)C1CC2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.